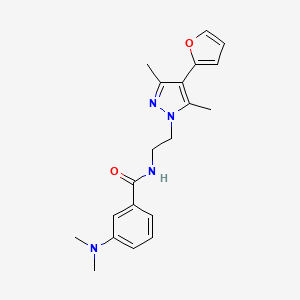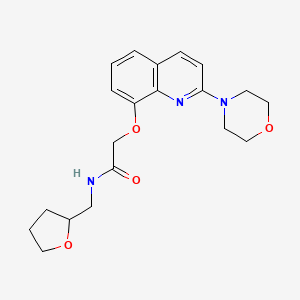
2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as MQTA and is a derivative of quinoline.
Wirkmechanismus
The mechanism of action of MQTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
MQTA has been shown to have various biochemical and physiological effects including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MQTA in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on MQTA. One area of interest is in the development of new therapeutic applications for MQTA, particularly in the treatment of cancer and neurodegenerative disorders. Another area of interest is in the further elucidation of its mechanism of action, which could lead to the development of more effective treatments. Finally, there is also interest in the development of new synthetic methods for MQTA, which could lead to improvements in its yield and purity.
Synthesemethoden
The synthesis of MQTA involves the reaction of 2-chloroquinoline-8-ol with morpholine and tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain MQTA in high yield.
Wissenschaftliche Forschungsanwendungen
MQTA has been studied for its potential therapeutic applications in various fields of medicine including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, MQTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, MQTA has been shown to have anti-inflammatory properties and to reduce the risk of atherosclerosis. In neurodegenerative disorder research, MQTA has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(21-13-16-4-2-10-26-16)14-27-17-5-1-3-15-6-7-18(22-20(15)17)23-8-11-25-12-9-23/h1,3,5-7,16H,2,4,8-14H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZEVUMLCHFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

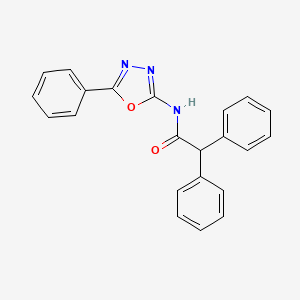

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)
![[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2370599.png)
![9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2370601.png)
![(1Z,3E,5E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-(1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one](/img/structure/B2370602.png)
![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)
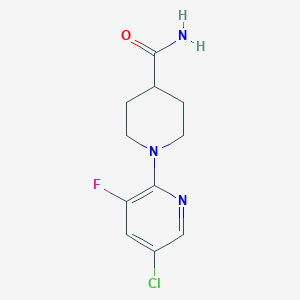
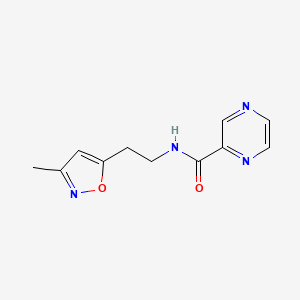
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)

